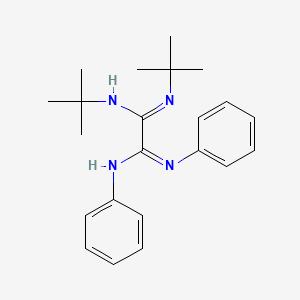
(1Z,2E)-N~1~,N'~1~-Di-tert-butyl-N~2~,N'~2~-diphenylethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features two phenyl groups and two tert-butyl groups attached to an ethanediimidamide backbone, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide typically involves the reaction of di-tert-butylamine with benzaldehyde under specific conditions to form the intermediate imine. This intermediate is then subjected to further reactions, including hydrogenation and cyclization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide analogs: Compounds with similar structural motifs but different substituents.
Di-tert-butyl imidamides: Compounds with similar tert-butyl groups but different aromatic substituents.
Uniqueness
(1Z,2E)-N~1~,N’~1~-Di-tert-butyl-N~2~,N’~2~-diphenylethanediimidamide stands out due to its specific combination of tert-butyl and phenyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
121264-09-3 |
|---|---|
Molekularformel |
C22H30N4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-N,2-N'-ditert-butyl-1-N,1-N'-diphenylethanediimidamide |
InChI |
InChI=1S/C22H30N4/c1-21(2,3)25-20(26-22(4,5)6)19(23-17-13-9-7-10-14-17)24-18-15-11-8-12-16-18/h7-16H,1-6H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
BJJWNXWMMSYENT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=NC(C)(C)C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)

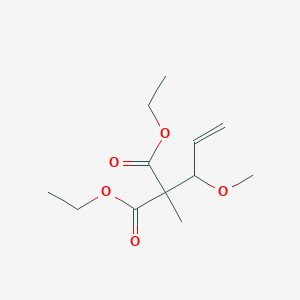
![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
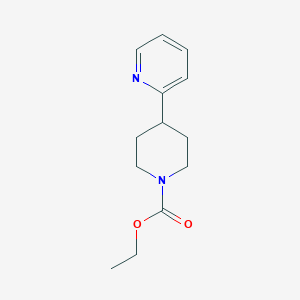
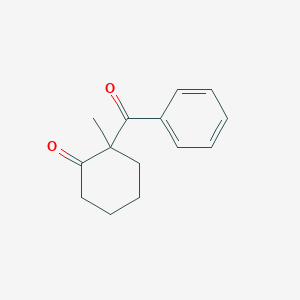
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
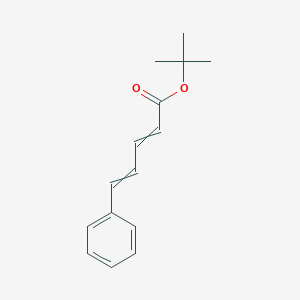
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
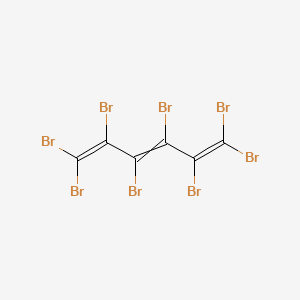
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
